

UPLC-DAD analysis primaquine diphosphate

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Compound Focus: Primaquine Diphosphate

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Introduction

Malaria remains one of the world's most important parasitic infections, with **Plasmodium vivax** representing the most geographically widespread species. The World Health Organization recommends a combination of **chloroquine** and **primaquine** as first-line treatment for *P. vivax* malaria, targeting both the blood stage infection and the dormant liver stage hypnozoites to prevent relapse [1].

The proliferation of **counterfeit and substandard anti-malarial drugs** poses significant threats to malaria control efforts, potentially leading to increased morbidity and mortality, adverse effects, and selection of drug-resistant parasites. Development of robust analytical methods for quality control analysis of anti-malarial pharmaceutical preparations is therefore essential to ensure treatment efficacy and prevent resistance development [1].

Ultra-Performance Liquid Chromatography with Diode Array Detection (**UPLC-DAD**) represents a significant advancement in liquid chromatography, offering advantages in **speed, resolution, and sensitivity** compared to conventional HPLC. The use of small particle-packed columns withstanding high back pressures enables faster analyses with lower solvent consumption while maintaining excellent chromatographic performance [1].

Experimental Design and Methodology

Chemicals and Reagents

- **Reference standards:** Chloroquine diphosphate and **primaquine diphosphate** (Pharmacopeial quality) [1]
- **Solvents:** Acetonitrile and methanol (HPLC grade) [1]
- **Reagents:** Phosphoric acid and triethylamine (analytical grade) [1]
- **Water:** Ultra-pure water from a Millipore system [1]

Instrumentation and Conditions

Table 1: UPLC Instrumentation Configuration

Component	Specification
System	Thermo Scientific Acella UPLC System
Column	Hypersil C18 (50 × 2.1 mm id; 1.9 µm particle size)
Temperature	25°C
Detection	DAD at 260 nm (200-400 nm range recorded)
Injection Volume	7.0 µL
Flow Rate	0.6 mL/min

Table 2: Gradient Elution Program

Time (min)	Acetonitrile (A%)	Aqueous Phase (B%)
0 - 0.45	10	90
0.45 - 0.47	10 → 40	90 → 60
0.47 - 1.30	40	60

Time (min)	Acetonitrile (A%)	Aqueous Phase (B%)
1.30 - 4.00	10	90

The mobile phase consisted of acetonitrile (A) and 0.1% aqueous triethylamine, with pH adjusted to 3.0 using phosphoric acid (B) [1].

Sample Preparation

Standard Solution Preparation

- **Chloroquine standard:** Accurately weigh approximately 20.16 mg of chloroquine diphosphate reference standard (equivalent to 12.50 mg chloroquine base) into a 25-mL volumetric flask
- **Primaquine standard:** Accurately weigh approximately 21.95 mg of **primaquine diphosphate** reference standard (equivalent to 12.50 mg primaquine base) into a separate 25-mL volumetric flask
- Add 20 mL of methanol and 0.1% aqueous triethylamine pH 3.0 (1:1) to each flask to ensure complete dissolution
- Dilute to volume with the same solvent mixture
- Transfer 3 mL chloroquine and 2 mL primaquine stock solutions to a 10-mL volumetric flask
- Dilute to volume to obtain final concentrations of 0.15 mg/mL chloroquine and 0.10 mg/mL primaquine [1]

Sample Solution Preparation

- Weigh tablets and finely powder
- Transfer accurately weighed portion of chloroquine tablet powder equivalent to 12.50 mg chloroquine base to a 25-mL volumetric flask
- Transfer accurately weighed portion of primaquine tablet powder equivalent to 10.00 mg primaquine base to a 50-mL volumetric flask
- Add methanol and 0.1% aqueous triethylamine pH 3.0 (1:1) to both flasks and dissolve
- Transfer 3 mL chloroquine solution and 5 mL primaquine solution to a 10-mL volumetric flask
- Dilute to volume to obtain final concentrations of 0.15 mg/mL chloroquine and 0.10 mg/mL primaquine [1]

The following workflow diagram illustrates the complete analytical procedure:



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Figure 1: UPLC-DAD Analysis Workflow for Primaquine and Chloroquine

Method Validation

The UPLC-DAD method was comprehensively validated according to International Conference on Harmonization (ICH) guidelines for the following parameters [1]:

Linearity

- **Concentration range:** 0.09-0.21 mg/mL for chloroquine and 0.06-0.14 mg/mL for primaquine
- **Calibration levels:** Five concentrations prepared in triplicate
- **Correlation coefficient (r^2):** >0.99 for both analytes [1]

Precision

- **Intra-day precision (Repeatability):** CV < 2.0%
- **Inter-day precision (Intermediate precision):** CV < 2.0% [1]

Accuracy

- **Recovery rates:** 98.11% to 99.83% for both analytes
- **Method:** Standard addition technique [1]

Specificity

- **Detection:** UV spectra from 200-400 nm recorded online for peak identification
- **Resolution:** No interference from excipients or degradation products [1]

Robustness

- **Parameters evaluated:** Deliberate variations in flow rate, mobile phase composition, and column temperature
- **Result:** Method remained unaffected by small variations [1]

Table 3: Summary of Method Validation Parameters

Validation Parameter	Chloroquine	Primaquine	Acceptance Criteria
Linearity (r^2)	>0.99	>0.99	>0.99
Precision (CV%)	<2.0	<2.0	<2.0
Accuracy (% Recovery)	98.11-99.83	98.11-99.83	98-102
Specificity	No interference	No interference	No interference
Robustness	Acceptable	Acceptable	Insignificant effect

Results and Discussion

Method Performance and Advantages

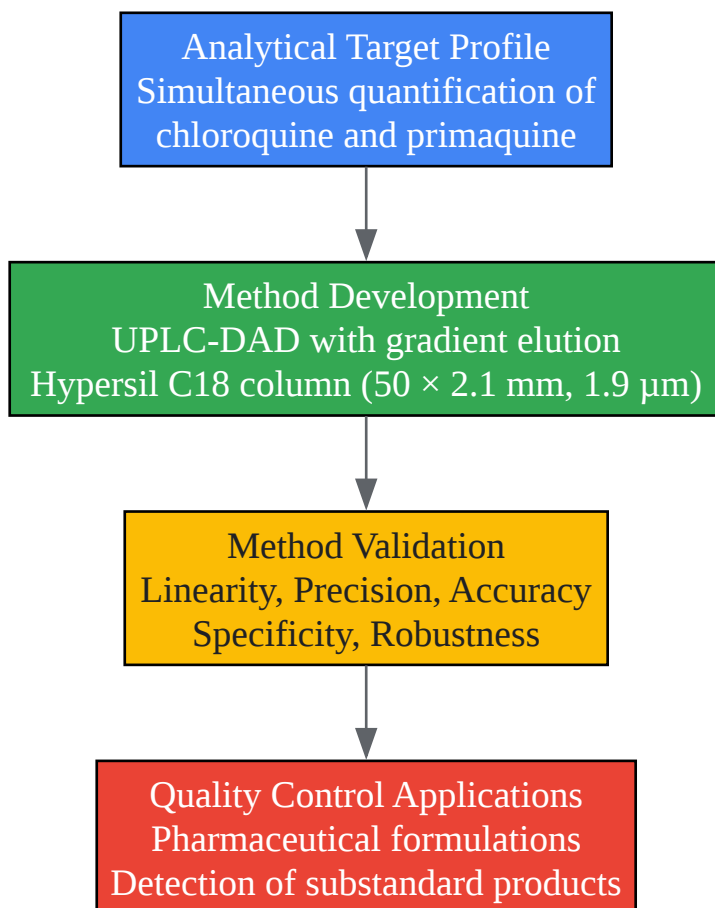
The developed UPLC-DAD method demonstrated **excellent chromatographic performance** for the simultaneous quantification of chloroquine and primaquine in tablet formulations. The method was shown to be **linear across the specified range**, with correlation coefficients exceeding 0.99 for both analytes. The **precision** of the method, expressed as coefficient of variation, was less than 2.0%, indicating high reproducibility. **Accuracy**, determined through recovery studies, ranged from 98.11% to 99.83%, well within acceptable limits for pharmaceutical analysis [1].

Comparison with a conventional HPLC-DAD method revealed **no significant differences** in the chloroquine and primaquine content determined by both methods. However, the UPLC method offered substantial advantages in terms of **analysis speed**, with a run time of only 1.3 minutes compared to 3.3 minutes for HPLC, representing a 60% reduction in analysis time. Additionally, the UPLC method consumed **less solvent** (0.6 mL/min vs 1.0 mL/min flow rate), making it more environmentally friendly and cost-effective for routine quality control applications [1].

Analytical Challenges and Solutions

The chemical structures and properties of primaquine and chloroquine present specific analytical challenges. Primaquine is particularly susceptible to degradation, with stability studies identifying multiple impurities including those resulting from interactions with excipients such as croscopovidone [2]. The developed method effectively separates these potential degradation products from the main analytes.

The relationship between method development and quality control can be visualized as follows:



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Figure 2: Method Development and Application Strategy

Application Notes

Pharmaceutical Quality Control

This UPLC-DAD method is particularly suitable for **routine quality control** of anti-malarial pharmaceutical preparations, including:

- **Assay and potency determination** of chloroquine and primaquine in tablet formulations
- **Stability testing** and degradation product monitoring
- **Detection of counterfeit and substandard products** in the market [1]

Regulatory Considerations

For regulatory submissions, the method complies with ICH guidelines for analytical method validation. When implementing the method for different formulations, note that excipients may impact drug stability. For example, crospovidone used in pediatric primaquine formulations can lead to degradation products that need to be monitored [2].

Troubleshooting Guidelines

- **Peak tailing:** Ensure mobile phase pH is accurately adjusted to 3.0 with phosphoric acid
- **Retention time shifts:** Verify column temperature stability (25°C) and mobile phase composition
- **Reduced resolution:** Check column performance and consider replacing if theoretical plates decrease significantly
- **Baseline noise:** Purge the DAD lamp and ensure mobile phase degassing

Protocol Summary

This optimized UPLC-DAD method provides a **rapid, specific, precise, and accurate** technique for the simultaneous quantification of chloroquine and primaquine in pharmaceutical formulations. The method offers significant advantages over conventional HPLC in terms of **analysis speed, solvent consumption, and chromatographic performance**, making it well-suited for high-throughput quality control laboratories engaged in anti-malarial drug analysis [1].

The complete analysis, including sample preparation, chromatographic separation, and system re-equilibration, can be completed in approximately 4 minutes per sample, enabling efficient processing of large sample batches for routine quality control or stability studies of anti-malarial medications.

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References

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